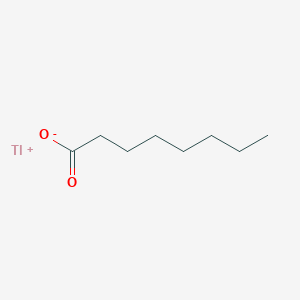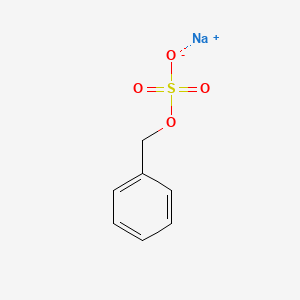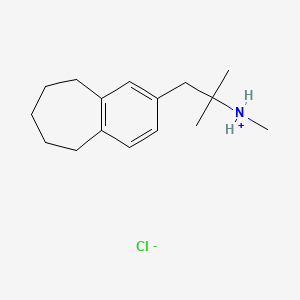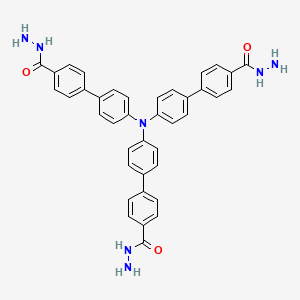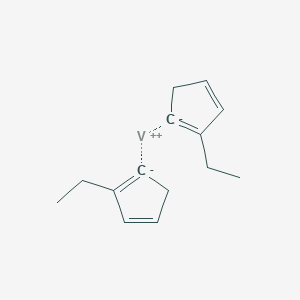
propan-2-olate;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-olate;tungsten can be synthesized through the reaction of tungsten hexachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
Dissolution: Tungsten hexachloride is dissolved in anhydrous isopropanol.
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-olate;tungsten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The propan-2-olate ligands can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other alcohols or halides.
Major Products
Oxidation: Tungsten oxides (e.g., tungsten trioxide).
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various tungsten alkoxides or halides.
Scientific Research Applications
Propan-2-olate;tungsten has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-based catalysts, which are employed in various organic transformations.
Biology: Tungsten compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of tungsten compounds in medical imaging and as therapeutic agents.
Industry: It is used in the production of advanced materials, including tungsten carbide and other tungsten-based composites.
Mechanism of Action
The mechanism by which propan-2-olate;tungsten exerts its effects involves the coordination of the tungsten center with the propan-2-olate ligands. This coordination can influence the electronic properties of the tungsten atom, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Similar in structure but involves titanium instead of tungsten.
Vanadium isopropoxide: Another transition metal isopropoxide with different reactivity and applications.
Uniqueness
Propan-2-olate;tungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable oxides. These properties make it particularly useful in high-temperature applications and as a catalyst in specific organic reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and materials science. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.
Properties
CAS No. |
52321-90-1 |
|---|---|
Molecular Formula |
C18H42O6W-6 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
propan-2-olate;tungsten |
InChI |
InChI=1S/6C3H7O.W/c6*1-3(2)4;/h6*3H,1-2H3;/q6*-1; |
InChI Key |
HKJSWIUQDFRIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
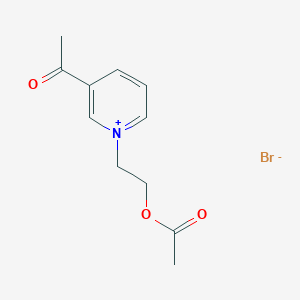
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
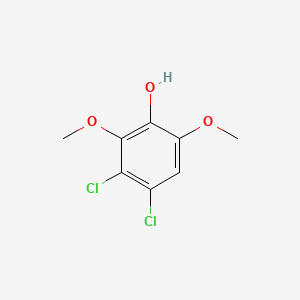


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
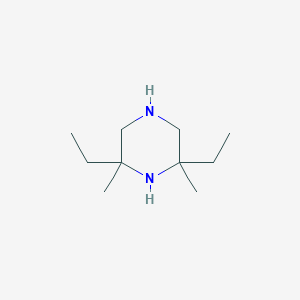
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
